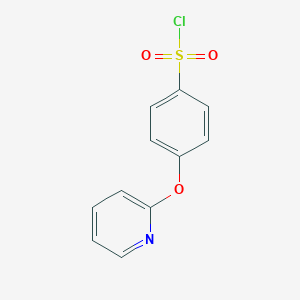

![molecular formula C17H15Cl2N3O3 B065562 4-(3,5-diclorofenoxi)-1,3-dimetil-1H-pirazolo[3,4-b]piridina-5-carboxilato de etilo CAS No. 174842-36-5](/img/structure/B65562.png)

4-(3,5-diclorofenoxi)-1,3-dimetil-1H-pirazolo[3,4-b]piridina-5-carboxilato de etilo

Descripción general

Descripción

Synthesis Analysis

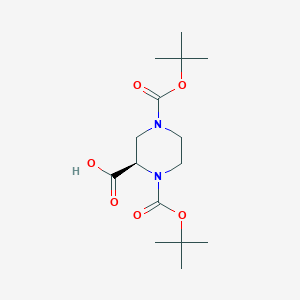

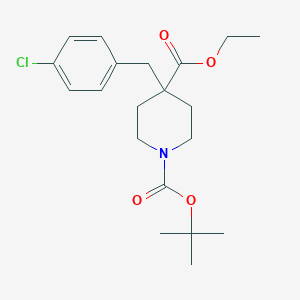

The synthesis of related compounds, such as ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, is achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, indicating a pathway that might be applicable or adapted for the synthesis of ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This method is noted for its efficiency in preparing new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015).

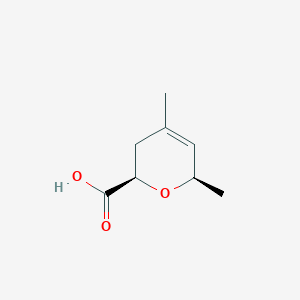

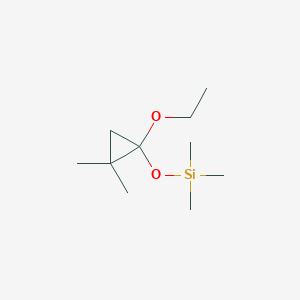

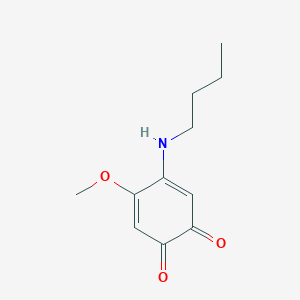

Molecular Structure Analysis

The molecular structure of closely related compounds, like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been elucidated through methods such as 1H NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. These techniques have revealed intricate details about the crystal system, intramolecular hydrogen bonds, and π-π interactions, which contribute to the structural stability of these molecules (Achutha et al., 2017).

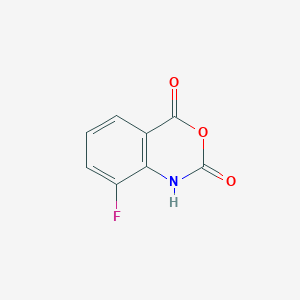

Chemical Reactions and Properties

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate's ability to undergo selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates showcases the chemical reactivity of such structures. This reaction pathway indicates the potential for diverse chemical transformations applicable to ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Lebedˈ et al., 2012).

Physical Properties Analysis

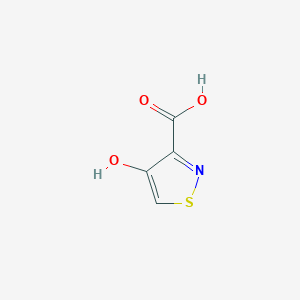

The physical properties of compounds within this chemical family, such as solubility, melting points, and crystal structure, can be inferred from detailed analyses. For instance, the study of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate provides insight into the crystal packing characterized by intra- and intermolecular hydrogen bonds, which might be reflective of the physical characteristics of ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Thaher et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be analyzed through the synthesis and study of related compounds. For example, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide a foundation for understanding the reactivity of the nitro, hydrazone, and pyrrole functional groups, which could be applicable in assessing the chemical properties of ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Singh et al., 2013).

Aplicaciones Científicas De Investigación

Síntesis asistida por microondas

Este compuesto es un derivado de la pirazolo[3,4-b]piridina, que ha sido objeto de numerosas revisiones que analizan diversas estrategias para la construcción del sistema heterocíclico y nuevos enfoques a los métodos sintéticos . La síntesis de pirazolo[3,4-b]piridinas utilizando irradiación de microondas solo se presenta en algunas publicaciones .

Actividad farmacológica

Las pirazolopiridinas, incluido este compuesto, tienen un amplio rango de actividad farmacológica . Han sido objeto de numerosas revisiones que analizan diversas estrategias para la construcción del sistema heterocíclico y nuevos enfoques a los métodos sintéticos .

Propiedades pesticidas

Las pirazolopiridinas también tienen propiedades pesticidas . Esto los hace valiosos en el campo de la agricultura, donde se pueden utilizar para proteger los cultivos de las plagas.

Diseño de fármacos y química medicinal

Los derivados de piridina fusionada, como este compuesto, son de creciente interés en el diseño de fármacos y la química medicinal . La similitud estructural de muchos fármacos (especialmente los antivirales y anticancerígenos) con bases de ADN como la adenina y la guanina es un factor clave para explicar su eficacia .

Actividades antituberculosa, antibacteriana, antifúngica, antiinflamatoria y antimalárica

Además de las actividades antivirales y anticancerígenas, también se encuentra en las estructuras de sustancias con actividades antituberculosa, antibacteriana, antifúngica, antiinflamatoria y antimalárica .

Propiedades de solubilidad, polaridad, lipofilicidad y capacidad de enlace de hidrógeno

Otra ventaja de este grupo de compuestos es su contribución positiva a las propiedades de solubilidad, polaridad, lipofilicidad y capacidad de enlace de hidrógeno de los compuestos en los que se incorporan .

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s action can be influenced by biological factors such as the physiological state of the target cells and the presence of other biomolecules .

Propiedades

IUPAC Name |

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c1-4-24-17(23)13-8-20-16-14(9(2)21-22(16)3)15(13)25-12-6-10(18)5-11(19)7-12/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDOPEKUDWZNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC(=CC(=C3)Cl)Cl)C(=NN2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381046 | |

| Record name | ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

174842-36-5 | |

| Record name | Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174842-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.